Ethyl 4-[[2,4-diamino-6-[(3-anilino-2-chloropropyl)amino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride
Description
Ethyl 4-[[2,4-diamino-6-[(3-anilino-2-chloropropyl)amino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride is a complex organic compound with a molecular formula of C22H25ClN8O2 and a molecular weight of 468.94 This compound is notable for its intricate structure, which includes a pyrimidine ring, an anilino group, and a benzoate ester
Properties
CAS No. |
10554-09-3 |
|---|---|
Molecular Formula |
C22H26Cl2N8O2 |
Molecular Weight |
505.4 g/mol |
IUPAC Name |
ethyl 4-[[2,4-diamino-6-[(3-anilino-2-chloropropyl)amino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride |
InChI |
InChI=1S/C22H25ClN8O2.ClH/c1-2-33-21(32)14-8-10-17(11-9-14)30-31-18-19(24)28-22(25)29-20(18)27-13-15(23)12-26-16-6-4-3-5-7-16;/h3-11,15,26H,2,12-13H2,1H3,(H5,24,25,27,28,29);1H |
InChI Key |
BOVPLQLCENVCBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=NC2=C(N=C(N=C2NCC(CNC3=CC=CC=C3)Cl)N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[2,4-diamino-6-[(3-anilino-2-chloropropyl)amino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride involves multiple steps, starting with the preparation of the pyrimidine core. The process typically includes:
Formation of the Pyrimidine Ring: This step involves the condensation of appropriate amines with a chlorinated pyrimidine precursor under controlled conditions.
Introduction of the Anilino Group: The anilino group is introduced through a nucleophilic substitution reaction, where an aniline derivative reacts with the chlorinated pyrimidine intermediate.
Formation of the Benzoate Ester: The final step involves esterification, where the benzoate group is attached to the pyrimidine core through a diazenyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[2,4-diamino-6-[(3-anilino-2-chloropropyl)amino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the anilino and chloropropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various amines are employed under controlled temperatures and pH conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, reduced amines, and oxidized derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-[[2,4-diamino-6-[(3-anilino-2-chloropropyl)amino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[[2,4-diamino-6-[(3-anilino-2-chloropropyl)amino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors, inhibiting their activity and leading to various biological effects.
Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and DNA synthesis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Ethyl 4-[[2,4-diamino-6-[(3-anilino-2-chloropropyl)amino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride can be compared with similar compounds such as:
- 2,4-Diamino-6-(methacryloyloxy)ethyl-1,3,5-triazine
- Disodium 4,4’-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulphonate
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties not found in other similar compounds.
Biological Activity
Ethyl 4-[[2,4-diamino-6-[(3-anilino-2-chloropropyl)amino]pyrimidin-5-yl]diazenyl]benzoate; hydrochloride (CAS No. 10554-09-3) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant studies.
Chemical Structure and Properties
The compound's molecular structure can be described by the following formula:
- Molecular Formula : C22H26Cl2N8O2
- Molecular Weight : 505.4 g/mol
The structure features a diazenyl group linked to a benzoate moiety, which is further substituted with a pyrimidine derivative. This unique configuration is believed to contribute to its biological activity.
Research indicates that Ethyl 4-[[2,4-diamino-6-[(3-anilino-2-chloropropyl)amino]pyrimidin-5-yl]diazenyl]benzoate; hydrochloride exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, including those involved in metabolic pathways related to cancer and diabetes. For instance, it acts as an inhibitor of α-glucosidase, which is crucial in carbohydrate metabolism .
- Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This is attributed to its ability to interfere with cellular signaling pathways essential for cancer cell proliferation.
- Antimicrobial Activity : There are indications that this compound may also exhibit antimicrobial properties, making it a candidate for further investigation in treating infections.
Case Study 1: Inhibition of α-Glucosidase
A study evaluated the efficacy of Ethyl 4-[[2,4-diamino-6-[(3-anilino-2-chloropropyl)amino]pyrimidin-5-yl]diazenyl]benzoate; hydrochloride against α-glucosidase. The results indicated an IC50 value significantly lower than that of acarbose, a standard α-glucosidase inhibitor. The most potent derivatives showed IC50 values around 70 µM .
| Compound | IC50 Value (µM) | Remarks |
|---|---|---|
| Ethyl 4-[...] | ≤ 70 | Highly potent |
| Acarbose | 750 | Standard inhibitor |
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines demonstrated that Ethyl 4-[[2,4-diamino-6-[(3-anilino-2-chloropropyl)amino]pyrimidin-5-yl]diazenyl]benzoate; hydrochloride induced apoptosis through caspase activation and modulation of Bcl-2 family proteins. These findings suggest potential applications in cancer therapy.
Structure–Activity Relationship (SAR)
The biological activity of Ethyl 4-[[2,4-diamino-6-[(3-anilino-2-chloropropyl)amino]pyrimidin-5-yl]diazenyl]benzoate; hydrochloride is influenced by its structural components. Modifications to the anilino or chloropropyl groups can significantly alter its potency against target enzymes and cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
